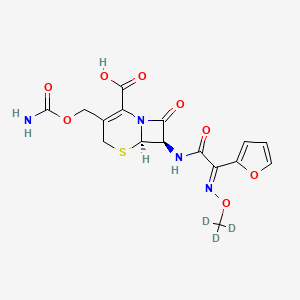
Cefuroxime-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuroxime-d3 is a deuterated form of cefuroxime, a second-generation cephalosporin antibiotic. This compound is primarily used as an internal standard for the quantification of cefuroxime in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Cefuroxime itself is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in the treatment of various bacterial infections .
Preparation Methods
The synthesis of cefuroxime-d3 involves the incorporation of deuterium atoms into the cefuroxime molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The preparation of this compound can be summarized in the following steps:
Starting Material: The synthesis begins with cefuroxime as the starting material.
Deuteration: Deuterated reagents, such as deuterated methanol, are used to replace hydrogen atoms with deuterium atoms in specific positions of the cefuroxime molecule.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and the correct isotopic composition.
Chemical Reactions Analysis
Cefuroxime-d3, like cefuroxime, undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to its active form, cefuroxime, in the presence of esterases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Cefuroxime-d3 is widely used in scientific research for several purposes:
Mechanism of Action
Cefuroxime-d3, like cefuroxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Cefuroxime-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Cefuroxime: The non-deuterated form, used as an antibiotic.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity compared to cefuroxime.
This compound’s uniqueness lies in its use as an analytical standard, which is not a common feature among other cephalosporins.
Properties
Molecular Formula |
C16H16N4O8S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1/i1D3 |
InChI Key |
JFPVXVDWJQMJEE-RULOFTGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















